molecular formula C12H11NO3 B8762326 4-(2-Methoxybenzylidene)-2-methyloxazol-5(4H)-one

4-(2-Methoxybenzylidene)-2-methyloxazol-5(4H)-one

Cat. No.: B8762326
M. Wt: 217.22 g/mol
InChI Key: HSKVPAFMAZDKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2’-Methoxybenzylidene)-2-methyl-4H-oxazol-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, fused with a benzylidene group substituted with a methoxy group at the ortho position. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2’-methoxybenzylidene)-2-methyl-4H-oxazol-5-one typically involves the condensation of 2-methoxybenzaldehyde with 2-methyl-4H-oxazol-5-one under basic or acidic conditions. One common method involves the use of piperidine as a catalyst in a solvent such as toluene, where the reaction mixture is heated under reflux . The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the desired oxazole derivative.

Industrial Production Methods

Industrial production of 4-(2’-methoxybenzylidene)-2-methyl-4H-oxazol-5-one may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield . These methods offer advantages such as reduced reaction times, improved energy efficiency, and scalability, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2’-Methoxybenzylidene)-2-methyl-4H-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxazole ring to its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxazole derivatives with ketone or carboxylic acid functionalities.

    Reduction: Reduced oxazole derivatives such as dihydrooxazoles.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

4-(2’-Methoxybenzylidene)-2-methyl-4H-oxazol-5-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2’-methoxybenzylidene)-2-methyl-4H-oxazol-5-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-(2’-Methoxybenzylidene)-2-methyl-4H-oxazol-5-one can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of 4-(2’-methoxybenzylidene)-2-methyl-4H-oxazol-5-one, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C12H11NO3/c1-8-13-10(12(14)16-8)7-9-5-3-4-6-11(9)15-2/h3-7H,1-2H3

InChI Key

HSKVPAFMAZDKCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=CC=CC=C2OC)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anisaldehyde (11.3 g), N-acetylglycine (9.8 g) and sodium acetate (8.2 g) were dissolved in acetic anhydride (200 ml) and the mixture was heated at 100° C. for 10 hr. After cooling, the precipitated yellow crystals were collected by filtration to give the title compound (9.52 g), melting point 151–153° C.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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